molecular formula C12H8ClF3N2 B13723146 6-(2-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine

6-(2-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B13723146
M. Wt: 272.65 g/mol
InChI Key: RQMAGBKNWSOXIP-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a 2-chlorophenyl group, a methyl group, and a trifluoromethyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, methylamine, and trifluoromethyl ketone.

    Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with methylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with trifluoromethyl ketone under acidic conditions to form the pyrimidine ring.

    Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.

    Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation and reduction reactions to modify its electronic properties.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can lead to changes in the pyrimidine ring structure.

Scientific Research Applications

6-(2-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with anticancer, antiviral, and anti-inflammatory properties.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By affecting key signaling pathways, the compound can influence cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • Trifluoromethyl-containing polysubstituted pyrimidine derivatives

Uniqueness

6-(2-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of new pharmaceuticals and materials with tailored properties.

Properties

Molecular Formula

C12H8ClF3N2

Molecular Weight

272.65 g/mol

IUPAC Name

4-(2-chlorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H8ClF3N2/c1-7-17-10(6-11(18-7)12(14,15)16)8-4-2-3-5-9(8)13/h2-6H,1H3

InChI Key

RQMAGBKNWSOXIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2Cl

Origin of Product

United States

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